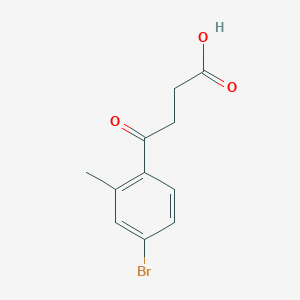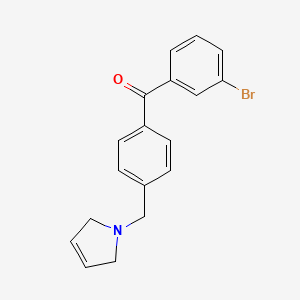
(3-溴苯基)(4-((2,5-二氢-1H-吡咯-1-基)甲基)苯基)甲苯酮
描述
(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成途径和化学结构
- 吡咯并[1,2-b]喹喔啉-10-酮环系合成:Kimbaris和Varvounis(2000年)描述了酰基吡咯的还原,以合成吡咯并[1,2-b]喹喔啉-10-酮环系,展示了吡咯衍生物在复杂有机合成中的实用性 (Kimbaris & Varvounis, 2000).
- 晶体结构分析:王强(2014年)报道了涉及溴苯基和吡咯烷基团的复杂分子的合成和晶体结构,强调了结构测定在新化学实体开发中的重要性 (Wang Qia, 2014).
抗菌活性
- 具有抗菌特性的新型吡唑啉:库马尔等人(2012年)合成了一系列吡唑啉衍生物,展示了它们作为抗菌剂的潜力。这突出了吡咯和相关杂环化合物在药物化学中的作用 (Kumar et al., 2012).
有机合成技术
- 微波辅助有机合成:斯瓦恩卡等人(2014年)利用微波辐射合成了具有生物活性的吡唑衍生物,表明了一种高效且环保的化学合成方法 (Swarnkar et al., 2014).
密度泛函理论(DFT)研究
- DFT和晶体学分析:黄等人(2021年)进行了一项全面的研究,涉及DFT计算和X射线晶体学,以分析硼酸酯中间体的分子结构,展示了计算化学和结构分析中的先进技术 (Huang et al., 2021).
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and pyrazole derivatives have shown confirmed biological and pharmacological activities .
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Related compounds have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, pyrazole derivatives have been linked to the production of reactive oxygen species (ROS) and lipid peroxides, leading to oxidative stress .
Result of Action
For instance, pyrazole derivatives have been linked to significant reductions in acetylcholinesterase (AchE) levels, affecting normal nerve pulses’ transmission and leading to behavioral changes and body movement impairment .
生化分析
Biochemical Properties
(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, such as those producing reactive oxygen species .
Cellular Effects
The effects of (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by increasing the production of reactive oxygen species, leading to changes in gene expression and cellular metabolism . This oxidative stress can result in cellular damage and affect cell viability.
Molecular Mechanism
At the molecular level, (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and disrupting normal neurotransmission . The compound also interacts with proteins involved in oxidative stress responses, leading to the production of reactive oxygen species and subsequent cellular damage . These interactions can result in changes in gene expression and enzyme activity, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity. High doses of the compound can cause severe oxidative stress, leading to cellular damage and impaired physiological functions.
Metabolic Pathways
(3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . These interactions can influence the overall metabolic state of the cell and impact its function.
Transport and Distribution
The transport and distribution of (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of (3-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall function within the cell.
属性
IUPAC Name |
(3-bromophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZFGHKTRBOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643025 | |
| Record name | (3-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-99-0 | |
| Record name | Methanone, (3-bromophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





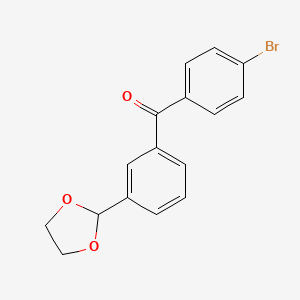
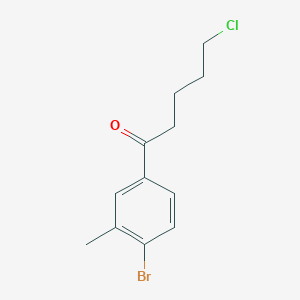

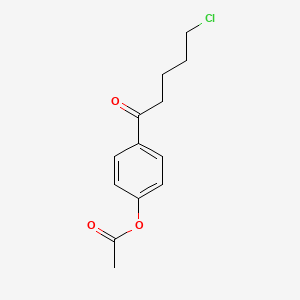
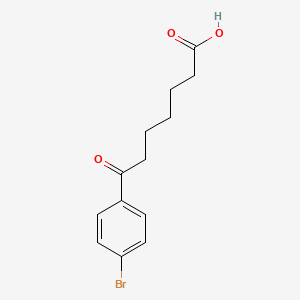
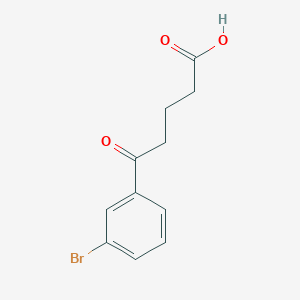
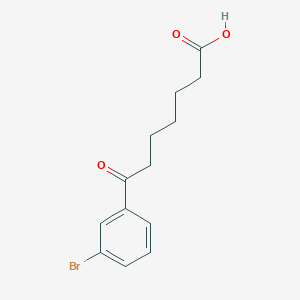
![7-([1,1'-Biphenyl]-4-yl)-7-oxoheptanoic acid](/img/structure/B1293227.png)


